molecular formula C15H11FN4O3S2 B2982443 N-[5-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]FURAN-2-CARBOXAMIDE CAS No. 392298-08-7

N-[5-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]FURAN-2-CARBOXAMIDE

Cat. No.: B2982443
CAS No.: 392298-08-7
M. Wt: 378.4
InChI Key: PYYRHAAHZIJUQC-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted at the 5-position with a sulfanyl-linked carbamoyl methyl group attached to a 2-fluorophenyl moiety. The 2-position of the thiadiazole ring is further functionalized with a furan-2-carboxamide group. Such structural motifs are common in bioactive molecules targeting enzymes or receptors involved in inflammation, microbial activity, or plant growth regulation .

Properties

IUPAC Name

N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4O3S2/c16-9-4-1-2-5-10(9)17-12(21)8-24-15-20-19-14(25-15)18-13(22)11-6-3-7-23-11/h1-7H,8H2,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYRHAAHZIJUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the 1,3,4-thiadiazole ring, which is then functionalized with a fluorophenyl group and a furan-2-carboxamide moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-[5-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[5-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]FURAN-2-CARBOXAMIDE is a chemical compound with potential applications in various scientific research fields. A comprehensive search of available literature reveals its structural features and related compounds, which may provide insights into its potential uses.

Structural Information and Chemical Properties
The compound contains a 1,3,4-thiadiazole ring, a furan moiety, and a 2-fluorophenyl group. Several search results describe molecules with similar structural features, such as:

  • Thiadiazole derivatives: Some patents and research articles discuss the synthesis and properties of thiadiazole derivatives .
  • Fluorophenyl groups: Compounds containing fluorophenyl groups are also mentioned in the search results .
  • Furan moieties: The search results also mention the synthesis of compounds containing a furan ring .

Potential Applications
While specific applications for this compound are not explicitly detailed in the provided search results, the presence of thiadiazole, furan, and fluorophenyl moieties suggests several potential research applications:

  • Medicinal Chemistry: Triazole derivatives, which are structurally related to thiadiazoles, have attracted interest for their chemotherapeutic properties . The presence of the fluorophenyl group may also contribute to its biological activity, as fluorinated compounds are often used in pharmaceuticals .
  • Agrochemicals: Thiadiazoles have been investigated as pesticidal agents . Stable formulations of dithiocarbamates, which have a similar functional group, are used in agrochemicals .
  • Materials Science: The unique electronic and optical properties of fluorinated compounds make them useful in various materials science applications .

Related Research
Several related research areas could provide a starting point for investigating the applications of the title compound:

  • Synthesis of Related Compounds: Research on synthesizing related oxadiazoles and triazoles from furan-2-carboxylic acid hydrazide could offer insights into creating and modifying this compound .
  • Pesticidal Activity: Studies on the pesticidal activities of sulfides and sulfones derived from bis[4-aryl-1,2,4-triazoline-5-thione-3-yl]alkane and 5-phenyl-1,3,4-oxadiazole-2-thione might provide a basis for exploring its potential as an agrochemical .

Mechanism of Action

The mechanism of action of N-[5-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Comparisons

The table below highlights key structural and functional differences between the target compound and related derivatives:

Compound Name Core Structure Key Substituents Bioactivity Highlights References
Target Compound 1,3,4-Thiadiazole 2-Fluorophenyl, sulfanyl-carbamoyl methyl Potential anti-inflammatory/antimicrobial (inferred)
2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole 1,3,4-Thiadiazole (bis-thiadiazole) 4-Methylphenyl, sulfanyl-methyl linker Butterfly conformation; structural rigidity influences binding
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetanilides 1,2,4-Triazole Furan-2-yl, sulfanyl-acetanilide Enhanced anti-exudative (anti-inflammatory) activity with halogen substituents
N-[5-({4-nitrophenyl}sulfonyl)-1,3-thiazol-2-yl]furan-2-carboxamide 1,3-Thiazole 4-Nitrophenyl sulfonyl Higher molecular weight (379.37 g/mol) may affect solubility
N-5-Tetrazolyl-N′-aroylthioureas Tetrazole Aroylthiourea Herbicidal and plant growth regulation

Key Observations :

  • Sulfur atoms in thiadiazole may improve lipophilicity, aiding membrane permeability .
  • Substituent Effects : The 2-fluorophenyl group in the target compound contrasts with the 4-methylphenyl group in . Fluorine’s electron-withdrawing nature could reduce metabolic degradation compared to methyl’s electron-donating effects .
  • Linker Flexibility : The sulfanyl-carbamoyl methyl linker in the target compound may allow conformational adaptability, whereas the sulfonyl group in ’s thiazole derivative introduces rigidity and polarity, possibly reducing bioavailability .
Computational Insights

Docking studies () suggest that hydrophobic enclosures and hydrogen-bonding networks are critical for binding affinity. The target compound’s thiadiazole and fluorophenyl groups could create a hydrophobic core, while the furan carboxamide may form hydrogen bonds, akin to the triazole derivatives in . Sulfanyl linkers, compared to sulfonyl groups, might reduce desolvation penalties, improving binding kinetics .

Biological Activity

N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of thiadiazole derivatives known for their diverse pharmacological properties, including antiviral, antibacterial, and anticancer activities.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C12H10FN4O2S\text{C}_{12}\text{H}_{10}\text{F}\text{N}_{4}\text{O}_{2}\text{S}

Molecular Weight: 302.29 g/mol
IUPAC Name: this compound

Biological Activity

The biological activity of this compound has been explored in various studies:

Antiviral Activity

Research indicates that thiadiazole derivatives exhibit significant antiviral properties. For instance, certain derivatives have shown efficacy against Hepatitis C Virus (HCV) by inhibiting the NS5B RNA polymerase with IC50 values ranging from 31.9 μM to 32.2 μM . The presence of the fluorophenyl group in this compound may enhance its interaction with viral proteins.

Anticancer Properties

In vitro studies have demonstrated that related thiadiazole compounds possess anticancer activity. For example, a similar thiadiazole derivative was effective against Lewis lung carcinoma in mice models, significantly increasing lifespan compared to control groups . The mechanism of action often involves induction of apoptosis in cancer cells.

Antibacterial Activity

Thiadiazole derivatives have also been noted for their antibacterial activity. A study highlighted that modifications in the thiadiazole structure can lead to enhanced antibacterial effects against Gram-positive and Gram-negative bacteria .

Case Studies and Experimental Findings

Several studies have focused on the biological evaluation of compounds similar to this compound:

StudyCompound TestedBiological ActivityIC50/EC50 Values
Thiadiazole DerivativeAntiviral (HCV)31.9 μM
Fluorinated ThiadiazoleAntitumor (Lewis lung carcinoma)Increased lifespan
Various ThiadiazolesAntibacterialVariable

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition: Compounds in this class may inhibit key enzymes involved in viral replication or cancer cell proliferation.
  • Apoptosis Induction: The ability to induce programmed cell death is a critical feature for anticancer agents.
  • Membrane Disruption: Some derivatives may disrupt bacterial cell membranes leading to cell death.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide?

  • Methodological Answer : Synthesis optimization involves selecting coupling agents (e.g., carbodiimides for amide bond formation), controlling reaction temperatures (e.g., 60–80°C for thiol-thiadiazole conjugation), and monitoring sulfur nucleophilicity to avoid side reactions. Purification via column chromatography (silica gel, chloroform/methanol gradients) and characterization by 1^1H/13^13C NMR are critical .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • Mass spectrometry (HRMS) for molecular weight validation.
  • FT-IR spectroscopy to verify carbamoyl (C=O stretch at ~1650 cm1^{-1}) and thiadiazole (C-S stretch at ~650 cm1^{-1}) groups.
  • X-ray crystallography (e.g., SHELX-97 for small-molecule refinement) to resolve bond lengths and angles, especially in the thiadiazole-furan linkage .

Q. What in vitro models are suitable for preliminary biological activity screening?

  • Methodological Answer : Use rat models of formalin-induced edema for anti-inflammatory potential (dose range: 10–100 mg/kg) or microbial assays (e.g., MIC determination against S. aureus or E. coli) for antimicrobial activity. Ensure solvent controls (DMSO ≤1%) to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. How can computational methods predict the compound’s pharmacokinetic properties and target interactions?

  • Methodological Answer :

  • QSAR models (e.g., using Schrödinger’s QikProp) to estimate logP, bioavailability, and blood-brain barrier penetration.
  • Molecular docking (AutoDock Vina) against targets like COX-2 or bacterial dihydrofolate reductase, using crystal structures (PDB IDs: 5KIR, 3FYV). Validate with MD simulations (NAMD, 100 ns runs) to assess binding stability .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-analysis : Compare IC50_{50} values across assays (e.g., MTT vs. resazurin viability tests) and normalize data to cell line-specific baselines.
  • Dose-response reevaluation : Test wider concentration ranges (0.1–500 µM) to identify biphasic effects.
  • Off-target profiling (e.g., CEREP panels) to rule out nonspecific interactions .

Q. How does the thiol-thione tautomerism of the thiadiazole ring influence reactivity?

  • Methodological Answer :

  • DFT calculations (Gaussian 16, B3LYP/6-31G**) to map tautomeric energy barriers.
  • pH-dependent NMR (D2_2O/DMSO-d6_6 mixtures) to track proton shifts between thiol (S-H, δ ~3.5 ppm) and thione (C=S, δ ~160 ppm in 13^13C) forms.
  • Kinetic studies under varying pH (2–10) to quantify tautomerization rates .

Q. What crystallographic challenges arise in resolving the compound’s polymorphs?

  • Methodological Answer :

  • SHELXL refinement with TWIN/BASF commands for handling twinned crystals.
  • Variable-temperature XRD (−173°C to 25°C) to study thermal expansion anomalies in the fluorophenyl-thiadiazole moiety.
  • Hirshfeld surface analysis (CrystalExplorer) to map intermolecular interactions (e.g., C-F···H contacts) driving polymorphism .

Data Contradiction Analysis

Q. Conflicting reports on solubility: How to determine optimal solvents for in vivo studies?

  • Methodological Answer :

  • Phase solubility analysis (Higuchi method) in PEG-400, ethanol, and aqueous buffers (pH 1.2–7.4).
  • Dynamic light scattering (DLS) to detect micelle formation in surfactants (e.g., Tween-80).
  • In silico prediction (ADMET Predictor) cross-validated with experimental logS values .

Methodological Tables

Table 1 : Representative Synthesis Yields Under Varied Conditions

Reaction Temp (°C)Coupling AgentSolventYield (%)Purity (HPLC)
60EDC/HOBtDMF6298.5
80DCCTHF5597.8
70HATUDCM7399.1

Table 2 : Key Spectral Assignments (1^1H NMR, 400 MHz, DMSO-d6_6)

Proton GroupChemical Shift (δ, ppm)MultiplicityIntegration
Furan H-37.42d (J=3.5 Hz)1H
Thiadiazole-SCH2_23.89s2H
Fluorophenyl NH10.21br s1H

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